N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide
Description
N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyranone moiety
Properties
IUPAC Name |
N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-16(2,3)25(21,22)18-7-5-11(6-8-18)17-15(20)13-9-12(19)14(23-4)10-24-13/h9-11H,5-8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQISSPJMPWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CCC(CC1)NC(=O)C2=CC(=O)C(=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the sulfonyl group: The tert-butylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the pyranone moiety: The pyranone ring is synthesized through cyclization reactions involving suitable precursors.
Coupling reactions: The final compound is obtained by coupling the piperidine and pyranone moieties under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(1-tert-butylsulfonylpiperidin-4-yl)-5-methoxy-4-oxopyran-2-carboxamide can be compared with similar compounds such as:
N-(1-tert-butylsulfonylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: This compound features a similar piperidine ring and sulfonyl group but differs in its additional functional groups.
Benzimidazole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Indole derivatives: Indole compounds have a different core structure but are similarly used in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
